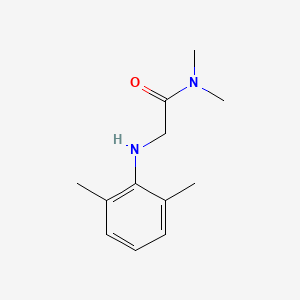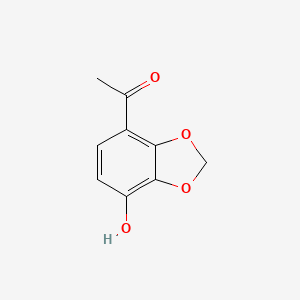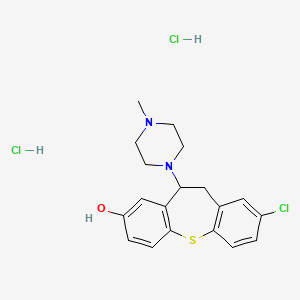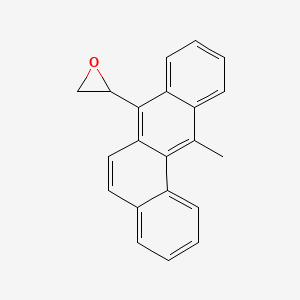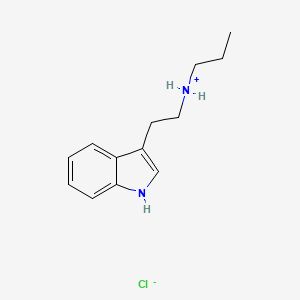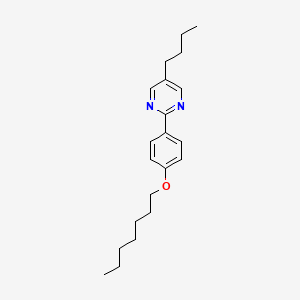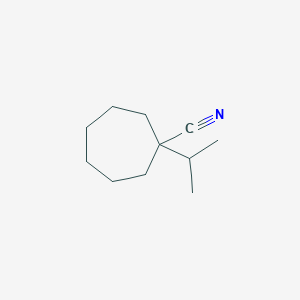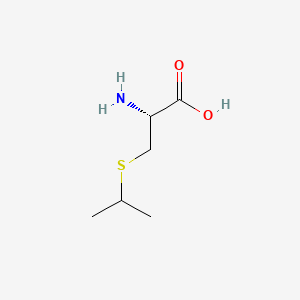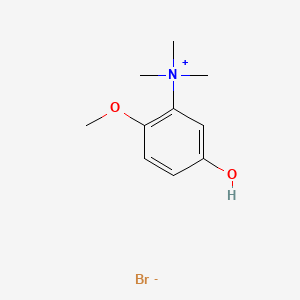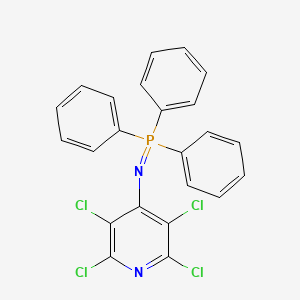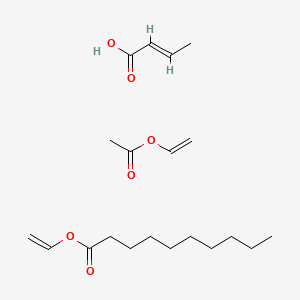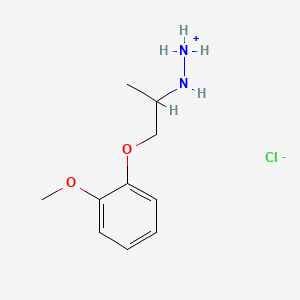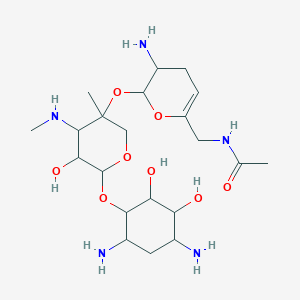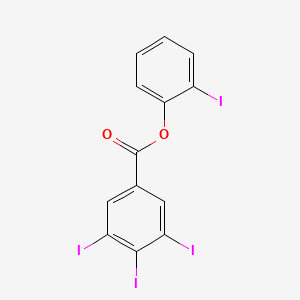
Phenol, 2-iodo-, 3,4,5-triiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is an organoiodine compound with the molecular formula C₁₃H₆I₄O₂. It is characterized by the presence of multiple iodine atoms attached to a phenol and benzoate structure. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate typically involves the electrophilic halogenation of phenol with iodine. This process can be carried out under controlled conditions to ensure the selective iodination of the phenol ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenol is treated with iodine in the presence of suitable catalysts. The reaction is carefully monitored to achieve the desired degree of iodination while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-iodo-, 3,4,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated phenol derivatives, while oxidation can produce quinones .
Applications De Recherche Scientifique
Phenol, 2-iodo-, 3,4,5-triiodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in radiopaque materials used in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Phenol, 2-iodo-, 3,4,5-triiodobenzoate involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, depending on the context of its use. For example, in biological systems, it may inhibit certain metabolic pathways by binding to active sites of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: A simpler iodinated phenol with only one iodine atom.
3,4,5-Triiodophenol: Contains three iodine atoms but lacks the benzoate group.
2,3,5-Triiodobenzoic Acid: Similar in structure but with different functional groups
Uniqueness
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is unique due to its combination of multiple iodine atoms and the presence of both phenol and benzoate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
73986-56-8 |
|---|---|
Formule moléculaire |
C13H6I4O2 |
Poids moléculaire |
701.80 g/mol |
Nom IUPAC |
(2-iodophenyl) 3,4,5-triiodobenzoate |
InChI |
InChI=1S/C13H6I4O2/c14-8-3-1-2-4-11(8)19-13(18)7-5-9(15)12(17)10(16)6-7/h1-6H |
Clé InChI |
IHENPGBTLOVCMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


